2-Isocyanato-1-methoxy-2-methylpropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

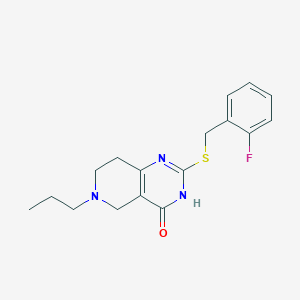

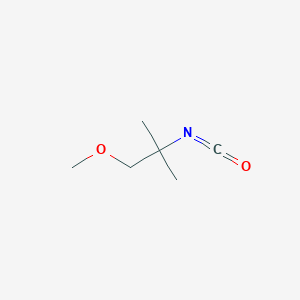

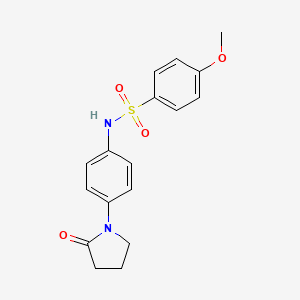

“2-Isocyanato-1-methoxy-2-methylpropane” is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is also known by its IUPAC name "1-isocyanato-3-methoxy-2-methylpropane" .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C6H11NO2/c1-6(4-9-2)3-7-5-8/h6H,3-4H2,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Biofuel Production

A significant application of related compounds to 2-Isocyanato-1-methoxy-2-methylpropane is in biofuel production. Engineered enzymes have enabled the anaerobic production of 2-methylpropan-1-ol (isobutanol), a leading candidate for biofuel, achieving 100% theoretical yield under anaerobic conditions. This advancement overcomes the cofactor imbalance problem, presenting a more economically viable process for biofuel commercialization (Bastian et al., 2011).

Chemical Synthesis and Material Science

- Etherification Reactions : The equilibrium in the synthesis of ethers like 2-methoxy-2-methylpropane (MTBE) through the reaction of isobutene with methanol has been thoroughly analyzed, providing insights into the thermodynamic properties of these reactions. This research aids in understanding the synthesis of various ethers used in fuels and as solvents (Badia et al., 2016).

- Isocyanate Reactions : Studies on the kinetics of reactions between ether alcohols and phenyl isocyanate, in the presence of metal catalysts, have shed light on the effects of methoxy and methyl groups on reaction rates. This research is pivotal for the development of polymers and coatings (Frisch et al., 2007).

- Isocyanate-functional Adhesives : Biodegradable isocyanate-functional adhesives have been developed for biomedical applications, specifically for vascular closure. These adhesives showcase the potential of isocyanate chemistry in creating materials that are both effective and biocompatible (Hadba et al., 2011).

Environmental and Health Safety

Research on the occupational exposure limits for 2-Methoxypropan-1-ol, a related compound, highlights the importance of understanding the health implications of these chemicals. Establishing exposure limits is crucial for ensuring the safety of workers in industries where these compounds are used (Kilanowicz-Sapota & Klimczak, 2021).

Properties

IUPAC Name |

2-isocyanato-1-methoxy-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2,4-9-3)7-5-8/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHWFEFAJBETMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2872136.png)

![6-(2-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2872137.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B2872140.png)

![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2872141.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B2872145.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2872148.png)